4-BROMO-N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-BROMO-N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and medicinal applications, making them a significant area of research in medicinal chemistry .
Preparation Methods
The synthesis of 4-BROMO-N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Chemical Reactions Analysis
4-BROMO-N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and casdihydrofolate reductase . Major products formed from these reactions include derivatives with enhanced antibacterial and anti-tubercular activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used for the synthesis of novel antibacterial and anti-tubercular agents . In biology, it is studied for its potential to inhibit various enzymes and proteins, making it a candidate for drug development . In medicine, it is explored for its potential to treat infectious diseases, particularly those caused by drug-resistant bacteria . In industry, it is used in the development of new materials with specific biological activities .
Mechanism of Action
The mechanism of action of 4-BROMO-N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves the inhibition of key enzymes and proteins in bacterial cells. It targets enzymes such as dihydroorotase, DNA gyrase, and MurB, disrupting essential metabolic pathways and leading to bacterial cell death . Molecular docking studies have shown that this compound binds effectively to these targets, enhancing its antibacterial activity .
Comparison with Similar Compounds
Similar compounds to 4-BROMO-N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)BENZENE-1-SULFONAMIDE include other benzothiazole derivatives such as 2-arylbenzothiazole and 2-aminobenzothiazole . Compared to these compounds, this compound exhibits unique properties, such as higher antibacterial activity and better binding affinity to target enzymes . This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S2/c1-2-21-11-5-8-13-14(9-11)22-15(17-13)18-23(19,20)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMSAGXTAQYWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.